molecular formula C16H22N4 B8352744 2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline

2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline

Cat. No. B8352744
M. Wt: 270.37 g/mol
InChI Key: IPNFHINMZIGBIH-UHFFFAOYSA-N
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Patent
US07799775B2

Procedure details

To 30 ml of ethanol, 1.52 g of 2-[3-(4-quinolin-2-ylpiperazin-1-yl) propyl]isoindol-1,3-dione (a compound shown in Pol. J. Chem., 75, 71-78 (2001)) was added, followed by addition of 1.50 g of hydrazine monohydrate as dissolved in 10 ml of ethanol and 7 hours' heating under reflux. After cooling the reaction system, insoluble matter was removed by filtration and the solvent was distilled off under reduced pressure. After being rendered to alkaline with 5N sodium hydroxide, the residue was extracted with chloroform, washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to provide 0.99 g (96%) of 2-[4-(3-aminopropyl)piperazin-1-yl]quinoline.
Name
2-[3-(4-quinolin-2-ylpiperazin-1-yl) propyl]isoindol-1,3-dione
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][N:20]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:13][CH2:12]1.O.NN>C(O)C>[NH2:20][CH2:19][CH2:18][CH2:17][N:14]1[CH2:15][CH2:16][N:11]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:1]=2)[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
2-[3-(4-quinolin-2-ylpiperazin-1-yl) propyl]isoindol-1,3-dione
Quantity
1.52 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)N1CCN(CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, 75, 71-78 (2001)) was added
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction system, insoluble matter
CUSTOM
Type
CUSTOM
Details
was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCN1CCN(CC1)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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